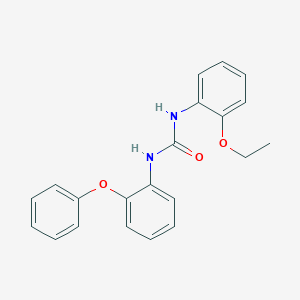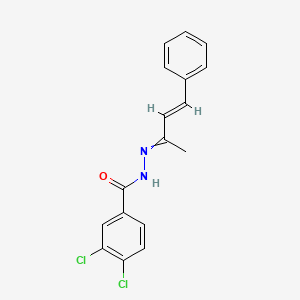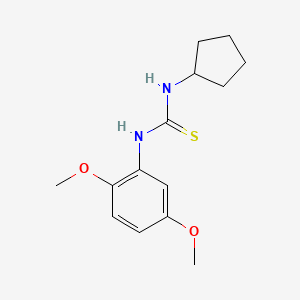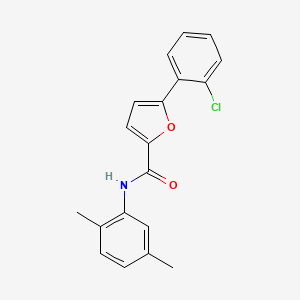
N-(2-ethoxyphenyl)-N'-(2-phenoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-N'-(2-phenoxyphenyl)urea, also known as EPPU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a urea derivative that has been synthesized through various methods and has shown promising results in various scientific fields.
科学的研究の応用
N-(2-ethoxyphenyl)-N'-(2-phenoxyphenyl)urea has been widely studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cell lines. This compound has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to have neuroprotective properties and can prevent the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
作用機序
The mechanism of action of N-(2-ethoxyphenyl)-N'-(2-phenoxyphenyl)urea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This compound has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation. It has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This compound has been found to have neuroprotective properties and can prevent the formation of beta-amyloid plaques in the brain.
実験室実験の利点と制限
One of the main advantages of N-(2-ethoxyphenyl)-N'-(2-phenoxyphenyl)urea is its potency and specificity. It has been shown to have potent anti-cancer properties and can inhibit the growth of various cancer cell lines. It has also been shown to have neuroprotective properties and can prevent the formation of beta-amyloid plaques in the brain. However, one of the limitations of this compound is its solubility. It is not very soluble in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for the study of N-(2-ethoxyphenyl)-N'-(2-phenoxyphenyl)urea. One direction is to further investigate its potential applications in cancer research. Studies could focus on optimizing the synthesis method of this compound to produce higher yields and better purity. Another direction is to investigate its potential applications in the treatment of Alzheimer's disease. Studies could focus on understanding the mechanism of action of this compound in preventing the formation of beta-amyloid plaques. Overall, this compound has shown promising results in various scientific fields and has the potential to be a valuable tool in scientific research.
合成法
N-(2-ethoxyphenyl)-N'-(2-phenoxyphenyl)urea can be synthesized through various methods, including the reaction of 2-ethoxyaniline with 2-phenoxybenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-ethoxyaniline with 2-phenoxybenzoyl isocyanate in the presence of a base such as potassium carbonate. These methods have been optimized to produce high yields of this compound with excellent purity.
特性
IUPAC Name |
1-(2-ethoxyphenyl)-3-(2-phenoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-2-25-19-14-8-6-12-17(19)22-21(24)23-18-13-7-9-15-20(18)26-16-10-4-3-5-11-16/h3-15H,2H2,1H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPDJKPJLBDHAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-bromo-2-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5866885.png)
![5-methyl-4-[(4-methylphenoxy)methyl]-2-furamide](/img/structure/B5866890.png)
![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide](/img/structure/B5866897.png)



![[bis(4-chlorophenyl)methyl]methylformamide](/img/structure/B5866934.png)
![2-chloro-4-[(phenylsulfonyl)amino]phenyl thiocyanate](/img/structure/B5866942.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5866949.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5866974.png)


